2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
Description
This compound is a fluorinated acetamide derivative featuring a 2-fluorophenyl group linked to a tetrahydropyrazolo[1,5-a]pyridine scaffold via an acetamide bridge. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and a partially saturated pyrazolo-pyridine core, which may influence its pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-2,5-6,11H,3-4,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTRQXREONPKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CC=CC=C3F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and hydrazines
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity may be explored in the context of enzyme inhibition or receptor binding studies.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: It may find use in the production of advanced materials or as a reagent in chemical synthesis processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved would be specific to the biological system under study and would require detailed investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
F-DPA and DPA-714 (Pyrazolo[1,5-a]pyrimidine Acetamides)
- Structural Differences :
F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) and DPA-714 share a pyrazolo[1,5-a]pyrimidine core instead of a pyrazolo-pyridine system. The fluorophenyl group in F-DPA is para-substituted, unlike the ortho-substitution in the target compound . - Pharmacological Profile :
F-DPA and DPA-714 are radiolabeled TSPO ligands used in positron emission tomography (PET) for neuroinflammation imaging. Their pyrimidine cores enhance binding affinity to TSPO compared to pyridine-based analogs . - Key Data: Compound Core Structure Fluorine Position TSPO Binding Affinity (Ki) Reference Target Compound Pyrazolo[1,5-a]pyridine Ortho-fluorophenyl Not reported - F-DPA Pyrazolo[1,5-a]pyrimidine Para-fluorophenyl 0.8 nM (human TSPO) DPA-714 Pyrazolo[1,5-a]pyrimidine Para-(2-fluoroethoxy)phenyl 7.0 nM (rat TSPO)
N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(Thiophen-2-yl)acetamide
- Structural Differences :
This analog replaces the 2-fluorophenyl group with a thiophene ring. The sulfur-containing heterocycle may alter electronic properties and metabolic pathways . - Biological Relevance :
Thiophene derivatives are common in antimicrobial and anticancer agents, but specific activity data for this compound are unavailable in the evidence.
Atuliflaponum (Pyrazolo[1,5-a]pyrazine Derivative)
- Structural Differences :
Atuliflaponum contains a tetrahydropyrazolo[1,5-a]pyrazine core linked to a cyclohexane-carboxamide group. The absence of a fluorophenyl moiety distinguishes it from the target compound . - Pharmacological Role :
Atuliflaponum is a clinical-stage compound targeting inflammatory pathways, though its exact mechanism remains undisclosed in the evidence.
Fluoropyridinyl Pyrazolo[1,5-a]pyrimidine Acetamides
- Example : N,N-Diethyl-2-(2-(2-fluoropyridin-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (Compound 33) .
- Structural Differences :
Fluorine is positioned on a pyridine ring fused to the pyrazolo-pyrimidine system. This substitution may enhance solubility or target engagement compared to purely aromatic fluorophenyl groups. - Synthetic Relevance : Such compounds are synthesized via Suzuki-Miyaura coupling, demonstrating the versatility of pyrazolo-pyrimidine scaffolds in medicinal chemistry .
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